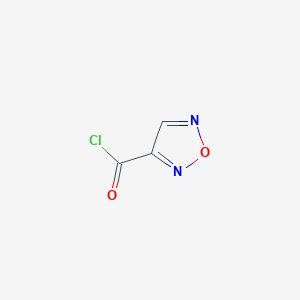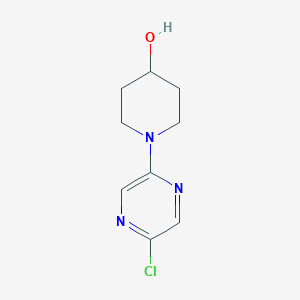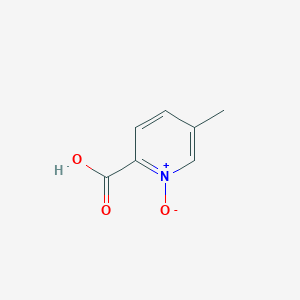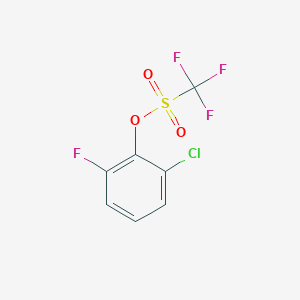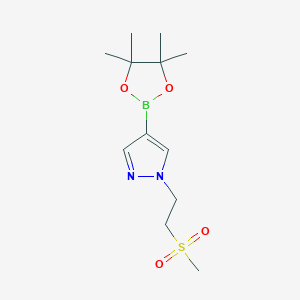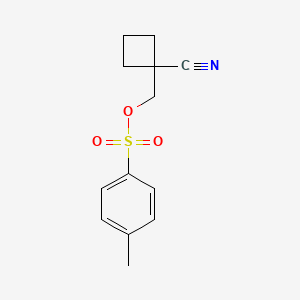
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Descripción general
Descripción
“(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate”, also known as CBMS, is an organic compound with the molecular formula C12H13NO2S . It is a white to pale yellow solid.
Molecular Structure Analysis
The molecular formula of “this compound” is C13H15NO3S . It has an average mass of 265.328 Da and a monoisotopic mass of 265.077271 Da .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 239.3 grams per mole.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The synthesis and application of compounds like 1-vinylcyclopropyl 4-methylbenzenesulfonate demonstrate their importance in creating alkylidenecyclopropanes. These intermediates are pivotal for accessing a wide range of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, showcasing their versatility in organic synthesis (Ojo et al., 2014).
Catalysis and Organic Transformations
- Ionic liquids like 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate have been identified as effective and recyclable media for acid-catalyzed coupling reactions. These reactions are crucial for the synthesis of (E)-enones, demonstrating the compound's role in facilitating environmentally friendly and efficient chemical transformations (Xu et al., 2004).
Material Science and Engineering
- The study of sulfonate-type acid amplifiers for UV curing inks highlights the application of methylbenzenesulfonate derivatives in material science. These compounds enhance the curing process of UV-sensitive materials, indicating their potential in developing advanced coatings and printing technologies (Lee et al., 2006).
Molecular Structure and Spectroscopy
- Research on the molecular structure and vibrational spectra of the 4-methylbenzenesulfonate anion provides insights into its chemical properties and interactions. Such studies are essential for understanding the behavior of these compounds at the molecular level and can guide their application in various chemical contexts (Ristova et al., 1999).
Photochemistry
- Sulfonated oximes, like those derived from reactions with 4-methylbenzenesulfonyl chloride, have been explored as potential photoacid generators. These compounds can release acids upon irradiation, making them valuable in photoresist materials for lithography and imaging technologies (Plater et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-11-3-5-12(6-4-11)18(15,16)17-10-13(9-14)7-2-8-13/h3-6H,2,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORKGTUDFYNINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



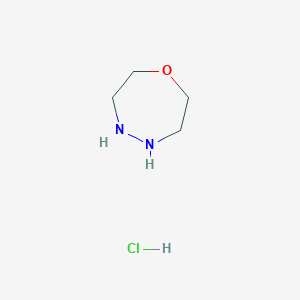

![2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B1433333.png)
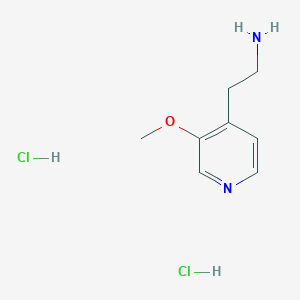
![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)
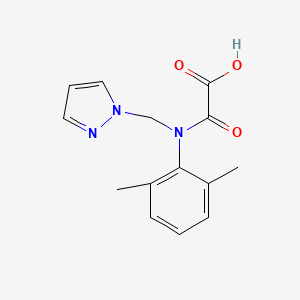
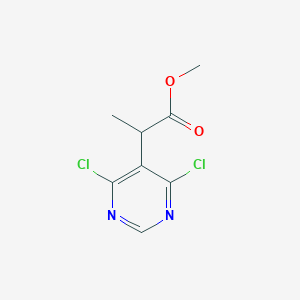
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)
